

Acetonedicarboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Oxopentanedioic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonedicarboxylic acid, also known as 3-oxoglutaric acid or β -ketoglutaric acid, is a dicarboxylic acid with significant applications in organic synthesis and as a building block for various heterocyclic compounds and pharmaceuticals.^{[1][2][3][4]} Its utility in reactions like the Robinson tropinone synthesis and the Weiss-Cook reaction underscores its importance in the synthesis of complex molecular architectures.^{[1][2][4]} This technical guide provides an in-depth overview of the chemical and physical properties of acetonedicarboxylic acid, detailed experimental protocols for its synthesis, and a summary of its key chemical reactions.

Chemical and Physical Properties

Acetonedicarboxylic acid is a white to off-white crystalline powder.^[1] It is hygroscopic and should be stored with protection from moisture.^{[1][5]} The compound is unstable in solution and decarboxylates in hot water.^{[1][4]} However, when purified by recrystallization from ethyl acetate and thoroughly dried, it can be stable for an extended period at room temperature in a desiccator.^[6]

Table 1: General and Physical Properties of Acetonedicarboxylic Acid

Property	Value	Source(s)
IUPAC Name	3-Oxopentanedioic acid	[2] [7]
Synonyms	1,3-Acetonedicarboxylic acid, 3-Oxoglutaric acid, β - Ketoglutaric acid	[1] [2] [3]
CAS Number	542-05-2	[2] [7]
Molecular Formula	C5H6O5	[1] [2]
Molecular Weight	146.10 g/mol	[3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	133-138 °C (decomposes)	[1] [3]
Boiling Point	185.67 °C (rough estimate)	[1] [4]
Density	1.2821 - 1.499 g/cm ³ (estimate)	[1] [2]
pKa1	3.10 - 3.33	[1] [3]
pKa2	4.27	[3]

Table 2: Solubility of Acetonedicarboxylic Acid

Solvent	Solubility	Source(s)
Water	Soluble	[1] [5] [8]
Ethanol	Soluble	[1] [8]
Diethyl Ether	Sparingly soluble/Slightly soluble	[1] [8]
Chloroform	Sparingly soluble/Insoluble	[1] [8]
Ethyl Acetate	Slightly soluble	[8]
DMSO	Slightly soluble (with heating)	[1] [4]
Methanol	Slightly soluble	[1] [4]
Benzene	Insoluble	[8]

Spectroscopic Data

While detailed spectral data with peak assignments are not readily available in a consolidated format, general information and references to spectral databases are provided below.

Table 3: Spectroscopic Data References for Acetonedicarboxylic Acid

Spectroscopy	Data Availability/Reference
¹ H NMR	Identity confirmed by ¹ H-NMR. [5] A study on the decomposition of acetonedicarboxylic acid was monitored by ¹ H NMR.
¹³ C NMR	Data available in the Human Metabolome Database (HMDB).
IR	IR spectra are available on ChemicalBook and SpectraBase. [6] The FTIR spectrum has been recorded on a Bruker IFS 85 A instrument using a KBr-Pellet technique. [1]
Mass Spec	GC-MS data is available in the PubChem database. [1]
UV-Vis	A study on the (acetonedicarboxylato)copper complex involved UV-visible spectral titrations. The main band for the enol form of the complex was observed at 246 nm.

Experimental Protocols

The most common and well-documented synthesis of acetonedicarboxylic acid involves the dehydration and decarbonylation of citric acid using fuming sulfuric acid.[\[1\]](#)[\[6\]](#) Alternative methods include the use of chlorosulfonic acid.[\[1\]](#)[\[9\]](#)

Synthesis of Acetonedicarboxylic Acid from Citric Acid

This protocol is adapted from the procedure described in *Organic Syntheses*.[\[6\]](#)

Materials:

- Citric acid (finely powdered)
- Fuming sulfuric acid (20% free sulfur trioxide)
- Cracked ice

- Ethyl acetate
- 5-L round-bottom flask
- Mechanical stirrer
- Efficient ice-salt bath
- Filtros plate or Büchner funnel

Procedure:



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Figure 1: Experimental workflow for the synthesis of acetonedicarboxylic acid.

Detailed Steps:

- **Reaction Setup:** In a well-ventilated fume hood, equip a 5-L round-bottom flask with a mechanical stirrer. Place 3 kg of fuming sulfuric acid (20% SO₃) into the flask and cool it to -5 °C using an efficient ice-salt bath.[6]
- **Addition of Citric Acid:** Begin stirring and gradually add 700 g of finely powdered citric acid. The rate of addition should be controlled to maintain the temperature below 0 °C until half of the citric acid is added. For the remainder of the addition, the temperature should not exceed 10 °C. This process typically takes 3-4 hours with efficient cooling.[6]

- Reaction Completion: After the addition is complete, continue stirring until all the citric acid has dissolved, which may take an additional 2-3 hours. The reaction mixture should become a clear brown liquid with minimal gas evolution.[6]
- Workup: Cool the reaction mixture back down to 0 °C. Slowly add 2.4 kg of finely cracked ice in portions, ensuring the temperature does not rise above 10 °C during the addition of the first third of the ice. The temperature can then be allowed to rise to 25-30 °C. The addition of ice takes about 2 hours.[6]
- Isolation: After all the ice has been added, cool the mixture again to 0 °C. Rapidly filter the precipitated acetonedicarboxylic acid using a funnel with a filtros plate. Thoroughly press the crystals and draw them as dry as possible using suction. The product will be light gray to white in color.[6]
- Purification: To remove residual sulfuric acid, transfer the crystals to a beaker and create a thick paste by stirring with approximately 200-250 mL of ethyl acetate. Filter the crystals again with suction. For a product completely free of sulfuric acid, this washing step can be repeated. The yield of nearly dry acetonedicarboxylic acid is typically between 450-475 g (85-90% of the theoretical amount).[6]

Chemical Reactions

Acetonedicarboxylic acid exhibits reactivity characteristic of both its ketone and carboxylic acid functional groups.

Thermal Decomposition

When heated above its melting point (around 133-138 °C), acetonedicarboxylic acid decomposes to produce acetone and carbon dioxide.[3] In aqueous solutions, this decomposition occurs in a stepwise manner, with acetoacetic acid as an intermediate. This process is catalyzed by the presence of H⁺ and other metal ions.[3]



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Figure 2: Thermal decomposition pathway of acetonedicarboxylic acid.

Esterification

The carboxylic acid groups of acetonedicarboxylic acid can be esterified by reacting with an alcohol in the presence of an acid catalyst, such as sulfuric acid.[\[3\]](#)

Condensation Reactions

Acetonedicarboxylic acid can undergo self-condensation or condensation with other carbonyl compounds to form more complex molecules.[\[3\]](#) It is a key reactant in the Weiss-Cook reaction for the synthesis of cis-bicyclo[3.3.0]octane-3,7-dione.[\[1\]](#)[\[4\]](#)

Formation of Heterocyclic Compounds

It serves as a versatile building block in the synthesis of various heterocyclic rings.[\[1\]](#)[\[4\]](#) For instance, it reacts with phenols under dehydrating conditions to form coumarin derivatives.[\[3\]](#)

Applications in Research and Drug Development

Acetonedicarboxylic acid is a valuable precursor in the synthesis of various pharmaceutical compounds.

- **Alkaloid Synthesis:** It is famously used in the Robinson tropinone synthesis, a key step in the production of tropane alkaloids.
- **Antiviral Agents:** It has been utilized in the synthesis of orally available inhibitors of the hepatitis C virus polymerase.[\[1\]](#)[\[4\]](#)
- **Benzodiazepines:** It serves as a starting material for the synthesis of certain benzodiazepine derivatives.[\[1\]](#)[\[4\]](#)
- **Other Pharmaceuticals:** It is an important intermediate for drugs such as the anti-inflammatory Zomepirac Sodium and the osteoporosis treatment Strontium Ranelate.
- **Diagnostic Marker:** The presence of acetonedicarboxylic acid in human urine can be used as a diagnostic indicator for the overgrowth of certain gut flora, such as *Candida albicans*.[\[1\]](#)[\[2\]](#)
[\[4\]](#)

Conclusion

Acetonedicarboxylic acid is a fundamentally important dicarboxylic acid with a rich chemistry that enables the synthesis of a wide array of complex organic molecules. Its utility as a building block in the pharmaceutical industry continues to make it a compound of significant interest to researchers and drug development professionals. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to support its effective use in a laboratory setting.

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